1,4-Diphosphabicyclo[2.2.2]octane
Description
Structure
3D Structure
Properties
CAS No. |
280-61-5 |
|---|---|
Molecular Formula |
C6H12P2 |
Molecular Weight |
146.11 g/mol |
IUPAC Name |
1,4-diphosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12P2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 |
InChI Key |
OXSKCZSMZGGCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CP2CCP1CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphosphabicyclo 2.2.2 Octane and Its Derivatives
De Novo Synthetic Routes to the Bicyclic Phosphorus Skeleton
The creation of the 1,4-diphosphabicyclo[2.2.2]octane framework from acyclic or simpler cyclic precursors, known as de novo synthesis, presents a significant synthetic challenge. nih.govorganic-chemistry.org Various strategies have been explored to construct this intricate cage structure, ranging from multi-step sequences to innovative cyclization reactions.
Multistep Synthesis Strategies and Key Intermediates
The synthesis of this compound often involves carefully planned multi-step sequences. syrris.jpmit.edu A common approach relies on the use of tris(hydroxymethyl)phosphine (B1196123) and its derivatives as key starting materials. tandfonline.comacs.org For instance, the reaction of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride with anilines can lead to the formation of aniline (B41778) derivatives that serve as precursors to more complex phosphorus-containing structures. acs.org
Another strategy involves the reaction of primary phosphines with dihaloalkanes. This method, while being one of the oldest routes to cyclic phosphines, often requires the initial conversion of the phosphine (B1218219) to a more nucleophilic metal phosphide. thieme-connect.de
A notable example of a multi-step synthesis leading to a related bicyclic phosphorus compound involves the reaction of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane intermediate that can be further derivatized. google.com
Key intermediates in these syntheses can vary significantly depending on the chosen route. Some common intermediates include:
Phosphonium salts
Phosphine oxides
Phosphinates
Phosphonates
Novel Cyclization and Cage-Forming Reactions
Recent advancements have focused on the development of novel cyclization and cage-forming reactions to streamline the synthesis of the bicyclic phosphorus skeleton. tandfonline.com Intramolecular cyclization reactions, including electrophilic aromatic substitution with unsaturated organophosphorus compounds, have been explored. researchgate.net
Phospha-Mannich reactions, which involve the reaction of phosphines with formaldehyde (B43269) and amines, provide a versatile route to various cyclic and acyclic phosphorus-nitrogen ligands. tandfonline.com Specifically, the use of stable and less toxic adducts of phosphine with formaldehyde, such as tris(hydroxymethyl)phosphine, has proven effective in these reactions. tandfonline.com
Another innovative approach involves the cyclization of hydrocarbylene-bis(monophosphobicyclononanes), which can be carried out at elevated temperatures to form the desired this compound structure. google.com The synthesis of related cage compounds, such as 2,6,7-trioxa-1,4-diphosphabicyclo[2.2.2]octane, has also been revisited and optimized, providing insights into the formation of these bicyclic systems. acs.orgresearchgate.net
Optimization of Reaction Conditions and Scalability
Optimizing reaction conditions is crucial for achieving high yields and ensuring the scalability of the synthesis of this compound and its derivatives. For instance, in the synthesis of aniline derivatives from tetrakis(hydroxymethyl)phosphonium chloride, careful control of stoichiometry and reaction temperature is necessary to maximize product formation. acs.org
The scalability of these synthetic routes is a key consideration for practical applications. While some methods are well-suited for laboratory-scale synthesis, others are being developed with industrial production in mind. The development of more efficient and cost-effective synthetic pathways remains an active area of research.
Post-Synthetic Functionalization and Derivatization Approaches
Once the this compound core has been synthesized, its properties can be further tailored through post-synthetic modification. rsc.orgmdpi.com These modifications can be targeted at either the phosphorus atoms or the carbon skeleton, allowing for the introduction of a wide range of functional groups.
Modification at Phosphorus Centers
The phosphorus atoms in this compound are prime sites for functionalization due to their nucleophilic and Lewis basic character. thieme-connect.de Derivatization at one or both phosphorus atoms can be achieved through various reactions. For example, P-alkylation of the phosphine moieties can be accomplished using alkyl halides. thieme-connect.de This allows for the introduction of various organic substituents, thereby tuning the electronic and steric properties of the resulting ligand.
Functionalization of the Carbon Skeleton
While modifications at the phosphorus centers are more common, functionalization of the carbon skeleton of the bicyclo[2.2.2]octane framework offers another avenue for creating diverse derivatives. thieme-connect.de This can be a more challenging endeavor due to the generally lower reactivity of the C-H bonds within the cage structure. However, specific strategies can be employed to introduce functional groups onto the carbon backbone.
For instance, the synthesis of related bicyclo[2.2.2]octane systems has demonstrated the potential for introducing substituents onto the carbon framework. nih.govrsc.org These approaches often involve the use of starting materials that already possess the desired functional groups or the development of selective C-H activation methods.
Stereoselective Synthesis of Chiral Analogues
The development of chiral analogues of bicyclo[2.2.2]octane systems is a significant area of research, as these scaffolds are crucial in asymmetric catalysis. While direct stereoselective synthetic routes to P-chiral this compound are not extensively documented in peer-reviewed literature, methodologies developed for its nitrogen analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), provide a validated blueprint for accessing such chiral structures. These strategies typically involve the synthesis and resolution of chiral precursors, followed by cyclization to form the bicyclic core.
A successful approach involves the synthesis of racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives, which are then resolved using commercially available optically active acids. This resolution method has proven effective for preparing enantiomerically enriched 2,3-diphenylpiperazine (B114170) and 2,3-bis(1-naphthyl)piperazine, which serve as key intermediates. Subsequent cyclization of these enantiopure piperazines affords the corresponding chiral DABCO derivatives with high enantiomeric excess (ee). This demonstrates that introducing chirality on the carbon framework prior to the final ring-closing step is a viable pathway to C₂-symmetric bicyclic structures.
The synthesis of chiral 2,3-disubstituted DABCO derivatives has been achieved from readily accessible piperazines via cyclization with ethylene (B1197577) bromide, triethylamine, and potassium iodide. The enantiomerically enriched starting materials can be obtained through classical resolution, leading to the final chiral products in good yields and with excellent enantiopurity. For instance, resolution of precursor piperazines has yielded DABCO derivatives with up to 99% ee. This strategy can also be applied to enantiopure starting materials derived from natural sources, such as camphanyldiamine, to produce the desired chiral products in high yields (72-86%).
The utility of such chiral bicyclo[2.2.2]octane scaffolds is highlighted by their application as ligands in asymmetric catalysis. C₂-symmetric bicyclo[2.2.2]octadienes, for example, have been developed as high-performance chiral ligands for rhodium-catalyzed asymmetric arylations, achieving enantioselectivities up to 99%. This underscores the potential of chiral this compound analogues, were they to be synthesized, to serve as effective ligands in a variety of metal-catalyzed asymmetric transformations.
Table 1: Stereoselective Synthesis of Chiral 1,4-Diazabicyclo[2.2.2]octane (DABCO) Analogues This table presents data for the synthesis of chiral nitrogen analogues as a model for potential phosphorus analogues.
| Precursor | Chiral Resolving Agent/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2,3-Diphenylpiperazine | Resolution with optically active acid | Chiral 2,3-Diphenyl-DABCO | 51-64% | Up to 99% | |
| 2,3-Bis(1-naphthyl)piperazine | Resolution with optically active acid | Chiral 2,3-Bis(1-naphthyl)-DABCO | 51-64% | Up to 99% | |
| Enantiopure Camphanyldiamine derivative | Direct cyclization | Chiral Camphanyl-DABCO derivative | 72-86% | N/A (enantiopure starting material) |
Green Chemistry Principles in the Synthesis of this compound Systems
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in synthetic chemistry. In the context of this compound and related systems, these principles manifest primarily through the development of atom-economical reactions, the use of environmentally benign and reusable catalysts, and the reduction or elimination of volatile organic solvents.
The nitrogen analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), is frequently cited as an inexpensive, non-toxic, and eco-friendly catalyst for a wide array of organic transformations. Its high reactivity and selectivity, often in solvent-free or aqueous conditions, exemplify the application of green chemistry principles. The structural and functional similarities between DABCO and this compound suggest that the latter could also be developed and utilized within a green chemistry framework.
Atom economy is a central tenet of green chemistry, maximizing the incorporation of reactant atoms into the final product. A notable example of an atom-economical approach to bicyclic diphosphanes involves the photo-irradiation of white phosphorus (P₄) in the presence of 1,3-dienes. This method facilitates a double Diels-Alder reaction, constructing the bicyclic phosphorus framework in a single, efficient step with minimal waste. This approach avoids the multi-step procedures and protecting group chemistry often associated with traditional phosphine synthesis, which typically suffer from low atom economy.
Solvent-free reaction conditions represent another key aspect of green chemistry. Again, the extensive use of DABCO as a catalyst in solventless systems provides a strong precedent. For instance, DABCO has been shown to effectively catalyze the synthesis of N-arylphthalimides by simply grinding the reactants together with the catalyst, a process that does not proceed even under reflux in solvents without the catalyst. This solvent-free approach is characterized by short reaction times and high yields. The development of similar solvent-free methodologies for the synthesis of this compound or its use as a catalyst would be a significant advancement in the sustainable chemistry of organophosphorus compounds.
The use of efficient and recyclable catalysts is paramount for developing sustainable synthetic routes. Research into the synthesis of DABCO has led to the development of highly efficient heterogeneous catalysts, such as those based on strontium hydrogen phosphate, which offer high selectivity and nearly double the productivity compared to previous commercial catalysts. These catalysts also boast a longer useful lifetime, which reduces waste and cost.
DABCO itself is a highly efficient organocatalyst for numerous reactions, often providing excellent yields and high selectivity under mild conditions. It has been employed in the synthesis of a vast range of heterocyclic and carbocyclic molecules. The development of catalytic systems for the synthesis of this compound, potentially drawing inspiration from the successful approaches for DABCO, could significantly improve the efficiency and environmental footprint of its production. The use of the diphosphorus (B173284) compound itself as a reusable, cage-type phosphine ligand in catalysis also aligns with green chemistry principles, particularly if it demonstrates high turnover numbers and stability.
Coordination Chemistry of 1,4 Diphosphabicyclo 2.2.2 Octane Ligands
Transition Metal Complexes of 1,4-Diphosphabicyclo[2.2.2]octane
This compound (dpb) forms stable complexes with a variety of transition metals, including those from Group 6 (Chromium, Molybdenum, Tungsten), Group 8 (Iron, Ruthenium), and Group 10 (Palladium). arkat-usa.orgscielo.br The synthesis of these complexes often involves the direct reaction of the ligand with a suitable metal precursor, such as a metal carbonyl or a labile solvento-complex, leading to the displacement of weaker-bound ligands. scielo.br The robust bicyclic framework allows for the systematic formation of both mononuclear and dinuclear species, where the ligand coordinates to one or two metal centers, respectively. The chemistry of dpb often draws parallels with its well-studied nitrogen analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), which forms analogous complexes with similar stoichiometries. scielo.br
Monodentate and Bidentate Coordination Modes
Due to the presence of two phosphorus donor atoms, this compound can exhibit two primary coordination modes: monodentate and bidentate.
In the monodentate mode, only one of the phosphorus atoms coordinates to a single metal center, leaving the other phosphorus atom uncoordinated. This results in a terminally bound ligand, as seen in complexes of the type M-L. An example is the formation of M(CO)₅(dpb) where M is Cr, Mo, or W. In this arrangement, the ligand functions as a simple trialkylphosphine, although the uncoordinated phosphorus atom remains available for further reaction.
In the bidentate mode, the ligand uses both phosphorus atoms to coordinate to two different metal centers, acting as a bridging ligand. This leads to the formation of dinuclear complexes with the structure M-L-M'. scielo.br This bridging capability is a direct consequence of the ligand's rigid structure, which prevents chelation to a single metal center due to the large distance between the phosphorus atoms. Instead, it effectively links two metal fragments, as exemplified by the formation of dinuclear iron carbonyl complexes analogous to those formed with DABCO, such as (CO)₄Fe(dpb)Fe(CO)₄. scielo.br The stepwise formation of these complexes, starting from a mononuclear species, highlights the ligand's versatile binding capabilities.
Electronic and Steric Properties of Coordinated this compound
The electronic and steric properties of phosphine (B1218219) ligands are crucial in determining the stability and reactivity of their metal complexes. These are often quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle.
The electronic properties of a phosphine ligand describe its ability to donate electron density to the metal center. The TEP is an experimentally derived measure of this property, based on the frequency of the A₁ C-O vibrational mode (ν(CO)) in a reference complex, LNi(CO)₃. uu.nl Ligands that are strong electron donors transfer more electron density to the metal, which in turn engages in greater π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. uu.nl While a specific TEP value for this compound is not widely reported, its behavior as a trialkylphosphine suggests it is a strong σ-donor. This is supported by IR data from its molybdenum carbonyl complexes, which show ν(CO) frequencies that indicate strong donation.
The steric properties are defined by the ligand's cone angle, which measures the solid angle occupied by the ligand at the metal center. The bicyclo[2.2.2]octane framework is exceptionally rigid and sterically undemanding. Studies on the analogous 1-phospha-4-silabicyclo[2.2.2]octane ligand show it has a small steric footprint, comparable to trimethylphosphine (B1194731) (Me₃P). arkat-usa.org Given the identical cage structure, the cone angle of this compound is also expected to be small, allowing for easy coordination to metal centers without significant steric hindrance.
Structural Analysis of Metal-1,4-Diphosphabicyclo[2.2.2]octane Complexes
X-ray crystallography provides definitive proof of molecular structure, including bond lengths and angles, and confirms the coordination mode of the ligand. While crystal structures for complexes of the parent this compound are not abundantly available in the literature, data from derivatives and nitrogen analogues provide clear insight into the expected geometries.
For a monodentate complex such as [Fe(CO)₄(L)], where L is a phosphine or amine ligand with a bicyclo[2.2.2]octane core, a trigonal bipyramidal geometry around the iron center is typically observed. scielo.br In the solid-state structure of the analogous [Fe(CO)₄(DABCO)], the ligand occupies an axial position. scielo.br A similar arrangement is expected for the monodentate this compound complex. Upon coordination, a slight elongation of the P-C bonds within the cage and a change in the C-P-C bond angles are expected, reflecting the rehybridization at the phosphorus center. arkat-usa.org
In dinuclear, bidentate-bridged complexes like [{RuCl₂(η³:η³-C₁₀H₁₆)}₂(μ-THDP)] (where THDP is a hexaaza-substituted diphosphabicyclo[2.2.2]octane), the ligand spans two metal centers, with the bicyclic cage maintaining its rigid structure. nih.gov The coordination geometry at each metal is determined by the other ligands present, but the diphosphine acts as a rigid linker of a well-defined length.
Spectroscopic methods are essential for characterizing complexes and understanding the nature of the metal-ligand bond.
³¹P NMR Spectroscopy: This is one of the most powerful tools for studying phosphine complexes. The free this compound ligand exhibits a ³¹P NMR chemical shift (δ) of approximately -20.5 ppm. Upon coordination to a metal center, a significant downfield shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. This shift is a direct result of the phosphorus lone pair's involvement in the dative bond to the metal. For example, in the monodentate complex Mo(CO)₅(dpb), the coordinated phosphorus atom shows a signal at +21.9 ppm, corresponding to a large coordination shift of +42.4 ppm. In the dinuclear, bridged complex (dpb)[Mo(CO)₅]₂, the signal shifts even further downfield to +32.4 ppm (Δδ = +52.9 ppm). This demonstrates that the electronic environment of the phosphorus nucleus is substantially altered upon coordination.
Infrared (IR) Spectroscopy: For metal carbonyl complexes, the stretching frequencies of the carbon monoxide ligands (ν(CO)) are highly informative. As a strong σ-donating ligand, this compound increases the electron density on the metal center. This leads to increased metal-to-CO π-backbonding, which weakens the C-O triple bond and lowers its stretching frequency compared to the free CO molecule (2143 cm⁻¹). In the series from Cr(CO)₆ to (dpb)[Cr(CO)₅]₂, the ν(CO) bands shift to lower wavenumbers, reflecting the increased electron donation from the phosphine ligand(s).
Reactivity and Ligand Exchange Dynamics in Organometallic Systems
The reactivity of metal complexes containing this compound often involves the phosphorus donor atoms. The formation of its complexes is itself a ligand exchange reaction, where dpb displaces other ligands from the metal's coordination sphere. The synthesis of mono- and di-substituted metal carbonyls demonstrates a stepwise and controllable reactivity. The reaction of M(CO)₆ with one equivalent of dpb yields the monosubstituted M(CO)₅(dpb), while reaction with the pre-formed M(CO)₅(dpb) and a second metal carbonyl equivalent can lead to the bridged (dpb)[M(CO)₅]₂ complex.
This stepwise coordination illustrates a fundamental aspect of its reactivity. Furthermore, the uncoordinated phosphorus atom in a monodentate complex represents a reactive site, available for coordination to a second metal or for other chemical transformations, such as oxidation or alkylation. The dynamics of these systems can be complex; for instance, iron tetracarbonyl complexes are known to be fluxional, undergoing processes like Berry pseudorotation, which exchanges axial and equatorial carbonyl ligands. scielo.br The introduction of a bulky phosphine ligand can influence the rate and mechanism of such dynamic processes.
Coordination with Main Group Elements
The interaction of this compound with main group elements is primarily governed by the Lewis basicity of the phosphorus atoms, which readily donate their lone pairs to electron-deficient main group species. This interaction leads to the formation of a variety of adducts, some of which exhibit interesting structural features and reactivity.
As a Lewis base, this compound reacts with a range of main group Lewis acids. These reactions typically result in the formation of simple adducts where the phosphorus atom coordinates to the Lewis acidic center. The rigid structure of the ligand can, in certain cases, facilitate the formation of hypervalent species, where the phosphorus atom exceeds the octet rule. wikipedia.org
The formation of these adducts can be influenced by several factors, including the strength of the Lewis acid, the steric bulk of the substituents on the Lewis acid, and the solvent used for the reaction. In the case of this compound, both phosphorus atoms can potentially coordinate to Lewis acids, leading to either mono- or di-adducts.
While the synthesis of this compound itself has been reported, detailed studies on its role in forming hypervalent phosphorus compounds with main group elements remain an area of ongoing research. doi.orgslideshare.net The concept of hypervalency in main group chemistry is well-established, particularly for elements in groups 15-18. wikipedia.orgrsc.org The formation of a hypervalent phosphorus center often involves the creation of a 3-center-4-electron (3c-4e) bond. wikipedia.org The bicyclic nature of this compound could potentially stabilize such hypervalent structures.
Stable adducts of this compound with main group elements can be synthesized and characterized. The analogous nitrogen-containing compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is known to form stable adducts with a variety of main group Lewis acids, including those of boron, aluminum, and bismuth. cardiff.ac.ukscholaris.canih.gov For instance, DABCO reacts with bismuth iodide in solvothermal syntheses to produce hybrid iodobismuthates. nih.gov This suggests that this compound would similarly form stable adducts.
Research on related phosphine ligands provides further insight. For example, 1-phospha-4-silabicyclo[2.2.2]octane derivatives form stable complexes with borane (B79455) (BH₃). arkat-usa.org In the BH₃ complex of a phenyl-substituted derivative, the P-B bond distance is 1.922(2) Å, and the C-P-C bond angle around the phosphorus atom enlarges upon coordination, which is typical for P-donor ligand coordination. arkat-usa.org
The formation of adducts with main group halides, such as those of aluminum and indium, has been studied for other bidentate ligands, providing a framework for understanding the potential reactivity of this compound. While specific data for this compound adducts with these halides is not extensively detailed in the provided search results, the general principles of Lewis acid-base chemistry suggest that such reactions would lead to stable coordination compounds.
Table 1: Spectroscopic and Structural Data for Related Phosphine Adducts with Main Group Elements
| Phosphine Ligand | Main Group Lewis Acid | P-M Bond Length (Å) | 31P NMR Shift (ppm) | Reference |
| 1-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | BH₃ | 1.922(2) | Not Reported | arkat-usa.org |
| Phosphaza-bicyclo[2.2.2]octane derivative | PCl₃ | Not Reported | Not Reported | researchgate.net |
Catalytic Applications of 1,4 Diphosphabicyclo 2.2.2 Octane Derived Systems
Homogeneous Catalysis Mediated by 1,4-Diphosphabicyclo[2.2.2]octane Complexes
Complexes incorporating this compound and its derivatives have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The defined geometry of the ligand allows for precise control over the metal center's coordination environment, influencing the activity, selectivity, and stability of the resulting catalyst.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)
While direct applications of this compound in widely recognized cross-coupling reactions are not extensively documented in the provided results, the broader class of bicyclic phosphine (B1218219) ligands is highly relevant. For instance, the analogous nitrogen-containing ligand, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known catalyst and base in various organic transformations, including the Heck reaction. eurekaselect.comresearchgate.net The phosphorus analogue, with its distinct electronic properties, holds potential for unique reactivity in similar carbon-carbon bond-forming reactions. The development of related phosphine ligands, such as 1-phospha-4-silabicyclo[2.2.2]octane derivatives, highlights the ongoing interest in this structural motif for creating electronically tunable ligands for palladium-catalyzed cross-coupling reactions. arkat-usa.org
The choice of solvent is also a critical parameter in palladium-catalyzed cross-coupling reactions, with solvents like 1,4-dioxane (B91453) often being employed. whiterose.ac.uk The interplay between the ligand, metal, and solvent is crucial for optimizing catalytic efficiency.
Asymmetric Hydrogenation and Hydroformylation Processes
The rigid framework of this compound and its derivatives makes them promising candidates for stereoselective catalysis. In the realm of asymmetric hydrogenation, chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) rhodium(I) complexes have been synthesized and successfully applied to the asymmetric C-H activation reaction of N-methoxybenzamides with quinones, yielding chiral hydrophenanthridinones with high enantioselectivity. nih.gov Although this is a C-H activation example, the underlying principle of using a chiral bicyclo[2.2.2]octane scaffold to induce asymmetry is directly applicable to hydrogenation. The structural analysis of these catalysts reveals that the specific geometry of the bicyclic ligand is key to its superior performance compared to other common chiral ligands. nih.gov Palladium complexes with chiral bisphosphine ligands have also shown high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn
In hydroformylation, an industrial process that converts alkenes to aldehydes, rhodium complexes are often used as catalysts. wikipedia.org The ligand plays a crucial role in controlling the regioselectivity of the reaction. While direct use of this compound is not detailed, related polycyclic phosphite (B83602) ligands such as 2,6,7-trioxa-1,4-diphosphabicyclo[2.2.2]octane have been investigated in rhodium-catalyzed hydroformylation. googleapis.comacs.org The Shell process, for example, utilizes cobalt complexes with phosphine ligands for the hydroformylation of higher olefins. wikipedia.org
C-H Activation and Functionalization Strategies
The development of catalysts for the direct activation and functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern chemistry. As mentioned previously, chiral bicyclo[2.2.2]octane-fused CpRh complexes have proven effective in asymmetric C-H activation. nih.gov This demonstrates the potential of the bicyclo[2.2.2]octane framework in designing catalysts for these challenging transformations. The use of transition metals to activate C-H bonds allows for more streamlined and sustainable synthetic routes by avoiding pre-functionalization steps. sigmaaldrich.com Ruthenium complexes, in particular, have been explored for deoxygenative cross-coupling reactions of phenols, which proceed through a C-O bond activation mechanism that can be conceptually related to C-H activation strategies. mdpi.com
Polymerization Reactions
The rigid and well-defined structure of this compound can be advantageous in controlling polymerization processes. While specific examples of its use in polymerization are not extensively detailed in the provided search results, the related compound 1,4-diazabicyclo[2.2.2]octane (dabco) has been studied in the context of polymerization within metal-organic frameworks (MOFs). frontiersin.org In these systems, the MOF acts as a template to control the structure of the resulting polymer. frontiersin.org Furthermore, the reaction of a related phosphaza-bicyclo[2.2.2]octane cage with ditopic P(III) dihalide comonomers has been shown to produce high molecular weight, solution-processable polymers. researchgate.net This suggests that the bicyclo[2.2.2]octane core can be a valuable building block for creating novel polymeric materials.
Heterogeneous Catalysis Incorporating this compound Ligands
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a key strategy for achieving these benefits.
Immobilization Techniques for Catalyst Design
The immobilization of homogeneous catalysts, such as those based on this compound, onto solid supports is a crucial area of research. tdx.cat Various techniques can be employed for this purpose. For instance, Hoveyda-Grubbs type metathesis catalysts have been successfully immobilized on mesoporous molecular sieves like MCM-41 and SBA-15. beilstein-journals.org This can be achieved by directly contacting the catalyst with the support material. beilstein-journals.org
Another approach involves the use of linkers to covalently attach the catalyst to the support. The choice of support material and the method of immobilization can significantly impact the activity, selectivity, and stability of the resulting heterogeneous catalyst. magtech.com.cn For example, metallocene catalysts for olefin polymerization are often immobilized on solid supports to control the morphology of the nascent polymer and reduce the amount of cocatalyst required. magtech.com.cn The modification of the support surface with various agents can further enhance the performance of the immobilized catalyst. magtech.com.cn
The table below summarizes some of the catalytic applications and related concepts discussed:
| Catalytic Application | Ligand/System | Key Findings |
| Homogeneous Catalysis | ||
| Cross-Coupling Reactions | 1-Phospha-4-silabicyclo[2.2.2]octane derivatives | Electronically tunable ligands for Pd-catalyzed reactions. arkat-usa.org |
| Asymmetric Hydrogenation | Chiral bicyclo[2.2.2]octane-fused CpRh complexes | High enantioselectivity in asymmetric C-H activation, demonstrating the potential of the scaffold for asymmetric catalysis. nih.gov |
| Hydroformylation | 2,6,7-Trioxa-1,4-diphosphabicyclo[2.2.2]octane | Investigated as a ligand in rhodium-catalyzed hydroformylation. googleapis.comacs.org |
| C-H Activation | Chiral bicyclo[2.2.2]octane-fused CpRh complexes | Effective for asymmetric C-H activation, showcasing the utility of the bicyclic framework. nih.gov |
| Polymerization | Phosphaza-bicyclo[2.2.2]octane cage | Building block for high molecular weight, solution-processable polymers. researchgate.net |
| Heterogeneous Catalysis | ||
| Immobilization | Hoveyda-Grubbs catalysts on MCM-41/SBA-15 | Successful immobilization leading to reusable catalysts for metathesis reactions. beilstein-journals.org |
| Immobilization | Metallocene catalysts | Immobilization on solid supports improves polymer morphology and reduces cocatalyst consumption. magtech.com.cn |
Performance in Solid-Supported Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity and mild operating conditions of homogeneous systems and the ease of separation and recyclability characteristic of heterogeneous catalysts. While direct studies on solid-supported this compound are not extensively detailed in the literature, significant research has been conducted on its derivatives, particularly the water-soluble, cage-like phosphine 2,3,5,6,7,8-hexamethyl-2,3,5,6,7,8-hexaaza-1,4-diphosphabicyclo[2.2.2]octane (THDP). tdx.cattesisenred.net
The use of ligands like THDP in ruthenium complexes is a strategic approach to enhance catalyst performance in environmentally benign solvents such as water. tesisenred.net This enhanced solubility facilitates catalyst-substrate interaction in aqueous media and simplifies product separation. A key advantage is the potential for catalyst recycling, a primary goal of solid-supported catalysis. For instance, in the rearrangement of aldoximes to primary amides, certain ruthenium catalysts have demonstrated high stability and could be recycled for up to six consecutive runs without significant loss of activity. acs.org
The performance of such reusable catalysts is often measured by their turnover number (TON), which quantifies the amount of substrate a mole of catalyst can convert before becoming inactive. Robust ruthenium systems have been developed that exhibit exceptional longevity, achieving TONs greater than 5000 over multiple catalytic cycles, even when operating under air. nih.gov This high level of performance underscores the potential of designing recyclable catalysts based on ligands from the diphosphabicyclo[2.2.2]octane family for sustainable chemical processes. tdx.catnih.gov
Below is a table summarizing the performance of representative reusable ruthenium catalyst systems, illustrating the metrics used to evaluate their efficacy.
| Catalyst System | Reaction | Key Performance Metrics | Reference |
|---|---|---|---|
| Ruthenium complex with borate (B1201080) ligand | Ammonia Borane (B79455) Dehydrogenation | TON > 5000; Reusable for 4+ cycles; 4.6 wt% H₂ release | nih.gov |
| [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] | Aldoxime to Amide Rearrangement | Recyclable for up to 6 consecutive runs | acs.org |
| Arene-Ru(II) and Bis(allyl)-Ru(IV) with THDP | Nitrile Hydration | Effective in aqueous media, facilitating catalyst recovery | tesisenred.net |
Mechanistic Elucidation of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound derivatives, particularly with ruthenium centers, significant effort has been directed toward elucidating these pathways. uniovi.es A prominent example is the hydration of nitriles to amides, a reaction for which ruthenium complexes are among the most versatile catalysts discovered. uniovi.es
Mechanistic proposals for nitrile hydration catalyzed by ruthenium-phosphine complexes generally involve several key steps. The catalytic cycle is often initiated by the coordination of the nitrile substrate to the ruthenium center. uniovi.esrsc.org This is followed by the intermolecular nucleophilic addition of a water molecule to the now-activated nitrile. uniovi.es Subsequent steps involve isomerization and product release, which regenerate the active catalytic species. uniovi.es In related cage-like phosphorus-nitrogen systems, mechanistic studies have also implicated the formation of phosphino-phosphonium ion intermediates during catalytic transformations. researchgate.net
Identification of Key Intermediates and Transition States
The identification of fleeting intermediates and the characterization of transition states are crucial for validating proposed catalytic cycles. In the ruthenium-catalyzed hydration of nitriles, a combination of spectroscopic and computational methods has been employed to identify these species.
A key catalytically relevant species is the nitrile-coordinated ruthenium complex. This intermediate has been directly observed and characterized. In one study involving a tetranuclear ruthenium catalyst, the acetonitrile-coordinated complex was successfully identified using Nuclear Magnetic Resonance (NMR) spectroscopy, and its solid-state structure was unequivocally established by X-ray crystallography. marquette.edu Following the coordination of the nitrile, the proposed mechanism involves a nucleophilic attack by water, leading to an iminolate complex intermediate before the final amide product is formed. uniovi.es
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping the energy landscape of these reactions. DFT calculations have been used to support a nitrile-bound catalytic cycle and to model the highly organized transition state associated with the nucleophilic attack of water, which is often the reaction's energetic bottleneck. nih.govresearchgate.net
| Intermediate/Transition State | Reaction | Method of Identification | Reference |
|---|---|---|---|
| Nitrile-Coordinated Ruthenium Complex (L(n)Ru-NCR) | Nitrile Hydration | NMR Spectroscopy, X-ray Crystallography | marquette.edunih.govresearchgate.net |
| Iminolate Complex | Nitrile Hydration | Proposed based on mechanistic studies | uniovi.es |
| Transition State for Water Attack | Nitrile Hydration | Density Functional Theory (DFT) Calculations | nih.govresearchgate.net |
| Phosphino-phosphonium Ion Intermediate | Polycondensation | Inferred from detailed mechanistic studies of related cage compounds | researchgate.net |
Kinetic Studies and Rate-Determining Steps
Kinetic analysis provides quantitative insight into reaction rates and helps to identify the rate-determining step (RDS) of a catalytic cycle. For the ruthenium-catalyzed hydration of benzonitrile (B105546), kinetic investigations have revealed a dynamic equilibrium between an inactive aqua-ruthenium complex (L(n)Ru-OH₂) and the active nitrile-bound species (L(n)Ru-NCR). nih.govresearchgate.net
The rate of the subsequent hydration of the coordinated nitrile intermediate has been measured, providing crucial data on how the ligand structure affects catalytic activity. For example, temperature-dependent studies on a series of bioinspired ruthenium complexes showed that modifying the ligand by sulfur oxidation lowered the enthalpic barrier for hydration by 27 kJ/mol, thereby accelerating the reaction. nih.govresearchgate.net These measurements strongly suggest that the nucleophilic attack of water on the coordinated nitrile is a critical kinetic step. nih.govresearchgate.net
The table below presents kinetic data from the hydration of benzonitrile catalyzed by a series of ruthenium complexes, highlighting the influence of the ligand environment on the reaction kinetics.
| Catalyst Precursor | Equilibrium Constant (K) for Nitrile Binding | Hydration Rate Constant (k') (M⁻¹ h⁻¹) | Reference |
|---|---|---|---|
| L¹RuPPh₃ | 21 ± 1 | 0.37 ± 0.01 | nih.govresearchgate.net |
| L²RuPPh₃ | 9 ± 0.9 | 0.82 ± 0.07 | nih.govresearchgate.net |
| L³RuPPh₃ | 23 ± 3 | 1.59 ± 0.12 | nih.govresearchgate.net |
Theoretical and Computational Investigations of 1,4 Diphosphabicyclo 2.2.2 Octane and Its Assemblies
Electronic Structure and Bonding Characteristics
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like 1,4-diphosphabicyclo[2.2.2]octane. Density Functional Theory (DFT) and ab initio methods are commonly employed to model its geometry, electronic state, and energetic properties. nih.gov For the closely related nitrogen analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), DFT investigations are frequently performed using the B3LYP functional with basis sets such as 6-311++G(d,p) to analyze properties like hyperpolarizability, HOMO-LUMO energies, and molecular electrostatic potential. researchgate.netresearchgate.net Similar computational approaches are applied to phosphorus-containing bicyclic systems to understand their structure and stability. chemrxiv.org
For instance, in the related dodecamethyl-2,3,5,6,7,8-hexasila-1,4-diphosphabicyclo[2.2.2]octane, DFT calculations have been instrumental in understanding its structural and electronic features. acs.org These computational models allow for precise determination of geometric parameters and the electronic consequences of heteroatom substitution within the bicyclo[2.2.2]octane cage. The calculations can predict properties such as ionization potentials and electron affinities, which are crucial for understanding the molecule's redox behavior.
| Computational Method | Basis Set | Typical Application |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometric optimization, vibrational frequencies, HOMO-LUMO analysis, reaction pathway analysis. researchgate.net |
| Ab Initio (e.g., MP2, CCSD) | aug-cc-pVTZ | High-accuracy energy calculations, investigation of electron correlation effects. nih.gov |
| SOS-ADC(2) | N/A | Calculation of electron-attached states to model electron transport properties. chemrxiv.org |
This table represents common computational methods used for studying bicyclic amine and phosphine (B1218219) compounds.
A key feature of bicyclic systems with bridgehead heteroatoms is the interaction between their lone pair orbitals. In this compound, the two phosphorus lone pairs can interact either "through-space" (direct overlap in the cavity) or "through-bond" (mediated by the sigma bonds of the hydrocarbon framework). acs.org
Computational studies on analogous systems, such as dodecamethyl-2,3,5,6,7,8-hexasila-1,4-diphosphabicyclo[2.2.2]octane, have shown that through-bond interactions are significant. acs.orguni-heidelberg.de This type of interaction typically leads to a splitting of the molecular orbitals (MOs) associated with the lone pairs into a symmetric (a1') and an antisymmetric (a2") combination. acs.org The energy gap between these highest occupied molecular orbitals (HOMO and HOMO-1) is a direct measure of the interaction's strength. The HOMO-LUMO gap, in turn, is a critical parameter that influences the molecule's stability and reactivity. researchgate.net In general, molecular orbital theory provides a more accurate and nuanced picture of bonding than simple Lewis structures, especially for molecules with such unique electronic features. libretexts.org
Conformational Analysis and Steric Profiles
The bicyclo[2.2.2]octane framework imparts significant conformational rigidity. csbsju.edu However, subtle twisting and flexing motions are possible and have important consequences for the molecule's energy and function.
The bicyclo[2.2.2]octane skeleton possesses inherent strain due to the eclipsed conformations along the ethano bridges. The introduction of larger phosphorus atoms in place of carbon or nitrogen alters this strain profile. Geometric optimization using quantum chemical methods provides the lowest energy structure, revealing key parameters like bond lengths and angles. scholaris.ca
| Parameter | Ph-SMAP (Free Ligand) arkat-usa.org | Ph-SMAP–BH3 (Complex) arkat-usa.org |
| Average C–P–C angle | 100.9° | 104.2° |
| P-Si distance | 3.105 Å | 3.031 Å |
| Average P–C–C–Si dihedral angle | 15.5° | 22.3° |
Data for 4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP), a related bicyclic phosphine.
The rigid, cage-like structure of this compound has a profound influence on its behavior as a ligand. The conformation ensures that the lone pairs on the two phosphorus atoms are directed outwards, making them readily available for coordination to metal centers. This pre-organized orientation can lead to the formation of stable bimetallic or bridged complexes. mit.edu
In the analogous 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) ligands, the bicyclic framework projects the P-lone pair in a direction diametrically opposite to the substituent on the silicon atom. arkat-usa.org This structural constraint provides a fixed and relatively small steric profile around the phosphorus atom, similar to trimethylphosphine (B1194731), while allowing for electronic properties to be tuned via the second bridgehead position. arkat-usa.org This demonstrates how the fixed conformation of the bicyclo[2.2.2]octane cage can be exploited to design ligands with specific steric and electronic characteristics, directly influencing their coordination chemistry and catalytic activity. tdx.cat
Prediction of Reaction Mechanisms and Energy Landscapes
Computational chemistry is an indispensable tool for predicting and understanding the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates.
For this compound, computational studies can predict the pathways for its reactions, such as nucleophilic attack by the phosphorus lone pairs or its behavior in catalytic cycles. For example, extensive DFT and ab initio molecular dynamics studies on the nitrogen analogue, DABCO, have detailed its role as a catalyst in reactions like CO2 fixation. researchgate.net These studies show how DABCO can activate reactants and lower the energy barrier of the reaction, and they explore the influence of solvents on the energy landscape. researchgate.net
Similar computational strategies can be applied to this compound. The calculated electronic structure (e.g., the energy and localization of the HOMO) can predict the most likely site of electrophilic attack. The energy landscapes for reactions such as oxidation, alkylation, or coordination to a metal center can be computed to understand the thermodynamics and kinetics of these processes. researchgate.net Such predictive studies are crucial for designing new reactions and catalysts based on the unique properties of the diphosphabicyclo[2.2.2]octane scaffold. researchgate.net
Advanced Applications and Emerging Research Directions for 1,4 Diphosphabicyclo 2.2.2 Octane
Supramolecular Chemistry and Self-Assembly: An Unexplored Frontier
The ability of molecules to act as building blocks for larger, ordered structures is a cornerstone of supramolecular chemistry. The rigid, bicyclic framework of 1,4-diphosphabicyclo[2.2.2]octane, with two bridgehead phosphorus atoms possessing available lone pairs, makes it a theoretical candidate for use as a ditopic ligand in the construction of complex architectures.
Design of Coordination Cages and Frameworks
Coordination cages and frameworks are self-assembled, discrete molecules or extended networks formed by the coordination of metal ions with organic ligands. While numerous studies detail the use of the nitrogen analogue DABCO and various phosphine (B1218219) ligands in creating such structures, specific examples employing this compound are not prominent in the literature. acs.orgdtu.dkbeilstein-journals.org Research on related cage molecules, such as phosphine-gold coordination complexes and other phosphorus-nitrogen cages, demonstrates the general utility of phosphorus-based ligands in forming 3D structures through self-assembly. researchgate.netdoi.org However, direct application of this compound in this capacity to form well-defined, stable coordination cages remains an area for future investigation.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). The internal cavity of a bicyclo[2.2.2]octane system could potentially serve as a host environment. Again, research in this area is dominated by other cage compounds. arkat-usa.org For instance, studies on 1-phospha-4-silabicyclo[2.2.2]octane derivatives highlight how the rigid framework can be functionalized to create components for supramolecular architectures, but these are distinct from the diphosphorus (B173284) parent compound. arkat-usa.org The potential for this compound to act as either a host or a guest in molecular recognition events is plausible but not yet demonstrated in dedicated studies.
Materials Science Applications: Potential Inferred from Analogues
The incorporation of unique molecular scaffolds into bulk materials can impart novel properties. Phosphorus-containing compounds, in general, are known to be useful in materials science, particularly for flame retardancy.
Integration into Functional Polymers and Frameworks (e.g., MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal nodes linked by organic struts. The use of DABCO as a "pillar" ligand in MOFs is well-established. chemrxiv.org By analogy, this compound could potentially serve a similar role, bridging metal centers to form extended, porous networks. Research into polymers has shown that incorporating phosphorus-nitrogen (PN) cages into polymer backbones can create "cage-dense" inorganic polymers with high thermal stability. researchgate.netscielo.br While a 1974 study on a related hexaaza-diphospha-bicyclo[2.2.2]octane derivative is referenced in this context, specific studies detailing the integration of the parent this compound into functional polymers or MOFs are scarce. researchgate.netresearchgate.net
Role in Optoelectronic and Flame Retardant Materials
Future Perspectives and Research Challenges in 1,4 Diphosphabicyclo 2.2.2 Octane Chemistry
Development of Innovative Synthetic Strategies
A primary challenge in the broader application of 1,4-diphosphabicyclo[2.2.2]octane and its derivatives is the development of more efficient, scalable, and versatile synthetic methodologies. Historically, the synthesis has involved multi-step procedures, such as the quaternization of 1,4-dibenzyl-l,4-diphosphorinane followed by reduction. doi.org While effective, these routes can be complex and may not be amenable to large-scale production or the introduction of diverse functional groups.
Future research must focus on creating more direct and modular synthetic pathways. The development of robust and accessible building blocks is crucial. For instance, research into related phosphaza-bicyclo[2.2.2]octane systems has demonstrated that making these cage structures available on a multi-gram scale from commercial precursors is a key enabler for their use in materials science. researchgate.net Similarly, facile synthetic methods for creating related silicon-arsenic and silicon-phosphorus bicyclo[2.2.2]octane analogues have been developed, suggesting that innovative approaches for the all-phosphorus core are attainable. uni-heidelberg.de The exploration of novel cyclization strategies and the use of readily available phosphorus precursors, such as those derived from tetrakis(hydroxymethyl)phosphonium (B1206150) (THP+) salts, could pave the way for more practical and economical syntheses. researchgate.net Overcoming these synthetic hurdles is fundamental to unlocking the full potential of this compound class.
Discovery of Novel Reactivity and Catalytic Pathways
While the nitrogen analogue DABCO is a widely used catalyst in organic synthesis, the catalytic applications of this compound are less explored, presenting a significant opportunity for discovery. researchgate.neteurjchem.com Interestingly, direct replacement of DABCO with its phosphorus counterpart does not always yield a catalytically active species; for example, this compound was found to be ineffective in catalyzing the Morita-Baylis-Hillman reaction under conditions where DABCO is successful. rsc.org This highlights the unique reactivity of the phosphorus-based scaffold and underscores the need for systematic investigation into its catalytic capabilities.
Research has shown that derivatives of the core structure can form highly effective catalysts. A notable example is the dinuclear ruthenium complex incorporating 2,3,5,6,7,8-hexamethyl-2,3,5,6,7,8-hexaaza-1,4-diphosphabicyclo[2.2.2]octane (THDP). nih.govtesisenred.net This complex functions as an active catalyst for the selective hydration of nitriles to amides in a pure aqueous medium under neutral conditions. nih.gov The "cage-like" nature of the THDP ligand is considered a key feature in this catalytic system. tesisenred.net Furthermore, related phosphine (B1218219) ligands based on bicyclic structures have been identified as components in novel hydroformylation catalysts and in palladium complexes used for ethylene (B1197577) polymerization, suggesting that this compound could serve as a foundational ligand for a variety of important industrial transformations. google.comacs.org Future work should focus on systematically screening this ligand in a wide range of metal-catalyzed reactions and exploring its potential in organocatalysis.
Rational Design of Next-Generation Ligands and Materials
The rigid bicyclo[2.2.2]octane framework is an ideal scaffold for the rational design of ligands and advanced materials with tailored properties. The fixed orientation of the phosphorus lone pairs provides a predictable platform for constructing well-defined metal complexes and supramolecular architectures. The principles of rational design, such as modifying the electronic properties of phosphine ligands to enhance catalytic activity, are directly applicable. For instance, the use of electron-deficient phosphine ligands has been shown to enable challenging C-N cross-coupling reactions with nickel catalysts, a strategy that could be applied by functionalizing the this compound core. mit.edu
A significant breakthrough in this area is the use of a related phosphaza-bicyclo[2.2.2]octane cage as a "divalent connector" to build cage-dense inorganic polymers. researchgate.net This approach allows for the synthesis of high-molecular-weight, solution-processable polymers that can form free-standing films. researchgate.net The ability to use the cage as a linear linker opens the door to a new class of inorganic materials with unique microstructures. researchgate.net Further extending this concept, using tritopic linkers can create networked, cage-dense materials. researchgate.net The incorporation of the bicyclo[2.2.2]octane ring system has also been shown to produce materials with interesting optical properties, such as liquid crystals exhibiting wide-range nematic phases for use in electro-optical devices. rsc.org These examples demonstrate the immense potential of using the this compound skeleton as a fundamental building block for next-generation functional materials.
Interdisciplinary Applications and Expanding Research Horizons
The future of this compound chemistry lies in its application across diverse scientific disciplines. The development of novel polymers and networked materials from bicyclo[2.2.2]octane-based connectors is already pushing the field into materials science. researchgate.net The unique properties of these materials could be exploited in areas such as gas separation, flexible electronics, or as robust catalyst supports.
Expanding research horizons can be envisioned by examining the applications of its nitrogen analog, DABCO. For example, DABCO has been used as a structural component in the solvothermal synthesis of hybrid iodobismuthates, which are investigated as potential lead-free alternatives for perovskite solar cells. reading.ac.uksemanticscholar.orgnih.gov The ability of the bicyclic amine to act as a linker between metal centers in these semiconductor materials suggests a promising, yet unexplored, research avenue for the phosphine analogue. nih.gov Similarly, N-alkylated DABCO derivatives have been developed into third-generation ionic liquids with herbicidal and antifeedant properties for agricultural applications. rsc.org This raises the possibility of developing phosphorus-based ionic liquids with unique biological activities. Further afield, the rigid cage structure is ideal for fundamental studies in physical organic chemistry, such as the construction of molecular torsion balances to probe non-covalent interactions, a concept already demonstrated with 1,4-diiodobicyclo[2.2.2]octane. Pursuing these interdisciplinary applications will undoubtedly lead to new discoveries and solidify the importance of the this compound framework in modern chemistry.
Q & A
Q. What synthetic methodologies are effective for preparing 1,4-diphosphabicyclo[2.2.2]octane derivatives, and how can their purity be verified?
Synthesis of this compound derivatives often involves cyclization reactions with phosphorus-containing precursors. For example, hexakis(trifluoromethyl)-substituted analogs are synthesized via reactions involving trifluoromethyl groups and phosphorus sources under controlled conditions . Solvent-free approaches, as demonstrated for structurally related bicyclic compounds (e.g., DABCO derivatives), can minimize environmental impact and improve reaction efficiency . Post-synthesis, purity is confirmed using:
Q. How can 31P NMR spectroscopy be utilized to characterize the electronic environment of phosphorus atoms in this compound derivatives?
31P NMR is critical for distinguishing inequivalent phosphorus nuclei. For example:
- In 2,6,7-trioxa-1,4-diphosphabicyclo[2.2.2]octane, Pα (bonded to oxygen) resonates downfield (~90 ppm), while Pβ (bridging phosphorus) appears upfield (-67 ppm) due to differences in electron density and hybridization .
- Decoupling experiments (e.g., suppressing 1H coupling) enhance signal resolution for accurate assignments .
Q. Table 1: Representative 31P NMR Chemical Shifts
| Compound Type | Pα (ppm) | Pβ (ppm) | Reference |
|---|---|---|---|
| Trioxa-diphosphabicyclo analog | 90.0 | -67.0 | |
| Hexakis(trifluoromethyl) derivative | N/A* | N/A* | |
| *Specific shifts for this compound require experimental validation. |
Advanced Research Questions
Q. How can researchers resolve contradictions in 31P NMR data for structurally similar this compound derivatives?
Discrepancies in chemical shifts may arise from:
- Solvent effects : Polar solvents can deshield phosphorus nuclei, shifting signals downfield.
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3 in hexakis derivatives) significantly alter shift ranges .
Methodological approach : - Perform computational modeling (DFT calculations) to predict shifts and compare with experimental data.
- Use X-ray crystallography (as in pressure-induced hydration studies of DABCO analogs) to correlate molecular geometry with electronic environments .
Q. What strategies are employed to study the catalytic potential of this compound in asymmetric synthesis?
While direct studies are limited, analogous bicyclic systems (e.g., DABCO) suggest:
- Ligand design : Modify phosphorus substituents to tune steric and electronic properties for substrate binding .
- Mechanistic probes : Use kinetic isotope effects (KIEs) and in-situ NMR to track reaction pathways.
- Comparative studies : Benchmark against established catalysts (e.g., phosphine ligands) to evaluate efficiency .
Q. How can this compound derivatives be applied in materials science, particularly in nanostructured systems?
- Self-assembly : Fluorinated derivatives (e.g., hexakis(trifluoromethyl)) may form hydrophobic domains in supramolecular frameworks due to strong van der Waals interactions .
- Nanostructure characterization : Use atomic force microscopy (AFM) to image surface morphologies, as demonstrated for DABCO-copper complexes .
- Electronic properties : Investigate charge-transfer behavior via UV-Vis and fluorescence spectroscopy, leveraging the electron-deficient nature of CF3 groups .
Q. What intermolecular interactions dominate in solid-state structures of this compound derivatives?
- Hydrogen bonding : As seen in DABCO-dicarboxylic acid co-crystals, Bronsted interactions between P-based Lewis basic sites and acidic protons can stabilize structures .
- Halogen bonding : Iodide ions in hydrated DABCO hydroiodide form extended networks under pressure, a model for studying phosphorus analogs .
Q. Key Challenges and Future Directions
- Synthetic scalability : Optimize solvent-free or ionic liquid-mediated routes for greener synthesis .
- Biological activity : Screen derivatives for antimicrobial properties using protocols similar to DABCO-based cationic polymers .
- Data standardization : Establish a unified database for 31P NMR shifts of bicyclic phosphorus compounds to mitigate contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
